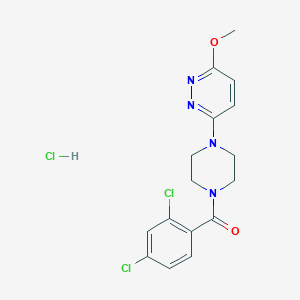

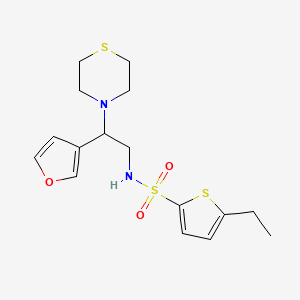

![molecular formula C25H18N2O4S B2381089 N-(5-benzoyl-4-phenylthiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 681168-63-8](/img/structure/B2381089.png)

N-(5-benzoyl-4-phenylthiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(5-benzoyl-4-phenylthiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide” is a compound that contains a thiazole moiety. The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties . Molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently. These molecules may activate/stop the biochemical pathways and enzymes or stimulate/block the receptors in the biological systems .

Synthesis Analysis

The synthesis of this compound has been described in the literature . The yield was reported to be 65%. The 1H NMR (DMSO-d6, 500 MHz) and 13C NMR (DMSO-d6, 125 MHz) data were provided, as well as the MS (ESI) data .

Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques, including 1H NMR, 13C NMR, and MS . The semiempirical modeling of the structure was attained using PM6 and PM6/CI (configuration interaction) with optimization in the ground (S 0) and first excited (S 1) states .

Chemical Reactions Analysis

The thiazole ring in the molecule has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place . The compound was synthesized by reacting 2-chloro-N-(5-methyl-4-phenylthiazol-2-yl)acetamide with some mercapto derivatives .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from its spectroscopic data. The 1H NMR (DMSO-d6, 500 MHz) and 13C NMR (DMSO-d6, 125 MHz) data were provided, as well as the MS (ESI) data .

Aplicaciones Científicas De Investigación

Synthesis and Characterization

- The compound's synthesis involves reactions with various nucleophiles, showcasing its versatility in chemical synthesis (Moss & Taylor, 1982).

- It's also used in synthesizing various derivatives, such as N-{(substituted)1,3-benzothiazol-2-yl}-1,1'-biphenyl-4-carboxamides, which have been tested for diuretic activity (Yar & Ansari, 2009).

Antimicrobial and Anticancer Activity

- Compounds synthesized from this chemical have been evaluated for antimicrobial properties (Talupur, Satheesh, & Chandrasekhar, 2021).

- It has been used to create analogs with potential anticancer activities, as evidenced by the synthesis and evaluation of various derivatives against cancer cell lines (Ravinaik et al., 2021).

Molecular and Structural Studies

- The compound's derivatives have been the subject of molecular docking studies, offering insights into their potential interactions with biological targets (Patel & Patel, 2015).

- Investigations into the compound's analogs have provided understanding in the field of computational calculations and molecular docking for drug discovery (Fahim & Ismael, 2021).

Enzyme Inhibitory Potential

- Derivatives of this compound have shown significant enzyme inhibitory activities, important for developing treatments for various diseases (Abbasi et al., 2019).

Direcciones Futuras

The compound and its derivatives have potential for further optimization and development . They could be investigated for various biological activities, including antibacterial activity . The distinctive modes of antibiotic activity of small molecules when used in conjunction with a cell penetrating peptide suggest future directions for research .

Mecanismo De Acción

Target of Action

It is known that thiazole derivatives, which this compound is a part of, have been associated with antibacterial activity . They are often used in the synthesis of hybrid antimicrobials, which combine the effects of two or more agents for a more potent antibacterial effect .

Mode of Action

It is suggested that the compound may interact with its targets in a distinctive manner when used in conjunction with a cell-penetrating peptide . This interaction could potentially lead to changes such as faster killing-kinetics towards bacterial cells, creation of pores in the bacterial cell membranes, and negligible haemolytic activity towards human RBCs .

Biochemical Pathways

Thiazole derivatives are known to affect various biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities . The downstream effects of these pathways would depend on the specific target and mode of action of the compound.

Result of Action

It is suggested that the compound displays potent antibacterial activity against both gram-negative and gram-positive bacteria . Specific compounds with certain substitutions have shown attractive antibacterial activity against multiple strains .

Propiedades

IUPAC Name |

N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H18N2O4S/c28-22(17-11-5-2-6-12-17)23-21(16-9-3-1-4-10-16)26-25(32-23)27-24(29)20-15-30-18-13-7-8-14-19(18)31-20/h1-14,20H,15H2,(H,26,27,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBEUTRSSNUOWPF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=CC=CC=C2O1)C(=O)NC3=NC(=C(S3)C(=O)C4=CC=CC=C4)C5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H18N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-benzoyl-4-phenylthiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

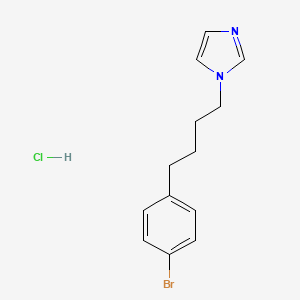

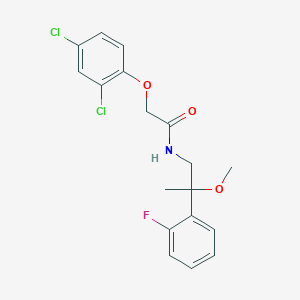

![3-(1-Oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-2-yl)propanamide](/img/structure/B2381008.png)

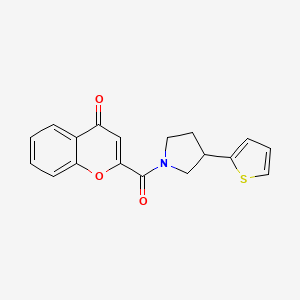

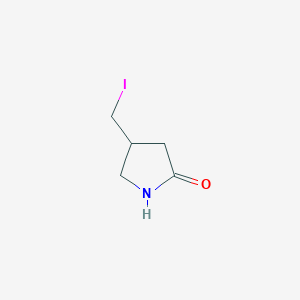

![1-[(4-Fluorophenyl)methyl]-3-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)urea](/img/structure/B2381010.png)

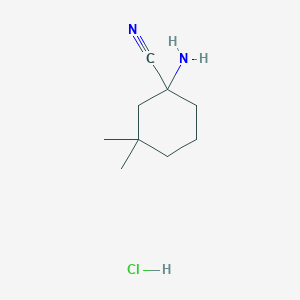

![1-(2-(4-Methoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2381012.png)

![7-Bromo-6-fluorobenzo[b]thiophene-2-carboxylic acid](/img/structure/B2381013.png)

![2-[2-(4-Ethoxyphenyl)imino-4-(4-nitrophenyl)-1,3-thiazol-3-yl]ethanol](/img/structure/B2381018.png)

![5-[(2-Chloro-6-methylphenoxy)methyl]furan-2-carbohydrazide](/img/structure/B2381023.png)

![N-(6-ethoxybenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2381025.png)